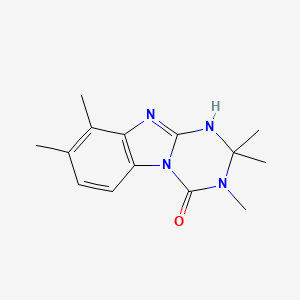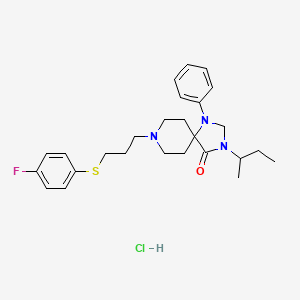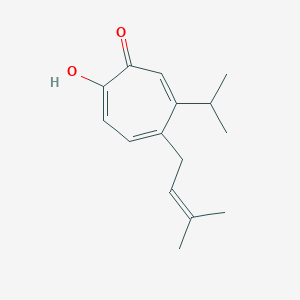
Nootkatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nootkatin is a sesquiterpene compound, which is a type of terpene consisting of three isoprene units. It is closely related to nootkatone, a well-known compound found in grapefruit and Alaskan yellow cedar. This compound is known for its distinct aroma and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nootkatin can be synthesized through various chemical methods. One common approach involves the oxidation of valencene, a sesquiterpene found in citrus fruits. The oxidation process typically uses reagents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves microbial biosynthesis. This method utilizes microorganisms such as fungi and bacteria to convert valencene into this compound. The process is environmentally friendly and offers high efficiency and stereoselectivity .
Análisis De Reacciones Químicas
Types of Reactions
Nootkatin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate and chromium trioxide are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated and reduced derivatives of this compound, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
Nootkatin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in treating metabolic disorders and as an anti-inflammatory agent.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma.
Mecanismo De Acción
Nootkatin exerts its effects by interacting with various molecular targets and pathways. For example, it activates the α-adrenergic type 1 octopamine receptor in arthropods, causing fatal spasms. This mechanism makes it an effective insect repellent and insecticide .
Comparación Con Compuestos Similares
Nootkatin is similar to other sesquiterpenes such as nootkatone and valencene. it is unique due to its specific chemical structure and biological activities. While nootkatone is known for its grapefruit-like aroma and insecticidal properties, this compound has distinct oxidation and reduction products that offer different applications .
List of Similar Compounds
- Nootkatone
- Valencene
- Nootkatol
- Nootkatene
Propiedades
Número CAS |
4431-03-2 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
2-hydroxy-5-(3-methylbut-2-enyl)-6-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C15H20O2/c1-10(2)5-6-12-7-8-14(16)15(17)9-13(12)11(3)4/h5,7-9,11H,6H2,1-4H3,(H,16,17) |
Clave InChI |
MNMNTZYOZZLKSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=O)C(=CC=C1CC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



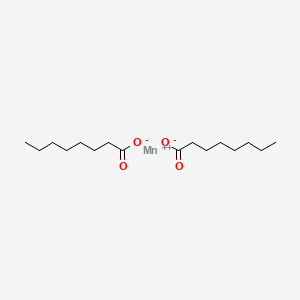
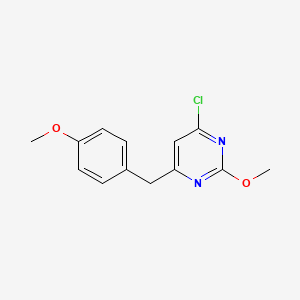
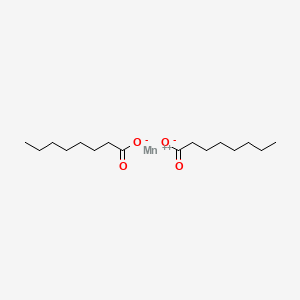
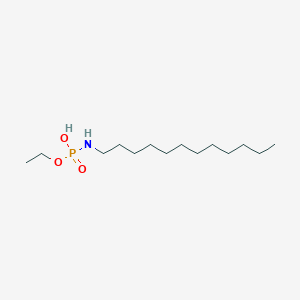
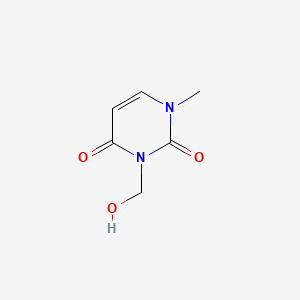
![D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-](/img/structure/B12803870.png)
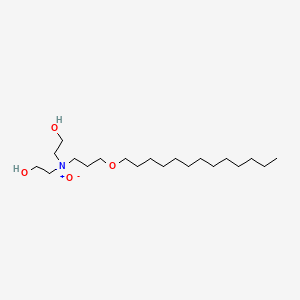
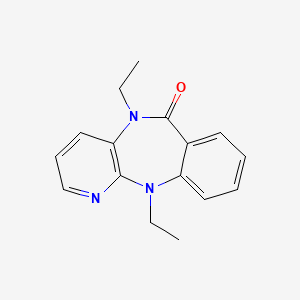
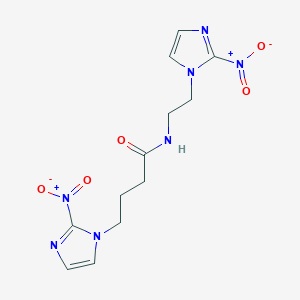
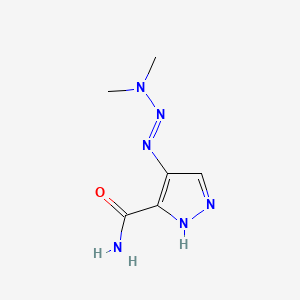
![tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B12803908.png)
